pyrrolidine-3-thiol hydrochloride
Description
Contextualization within Nitrogen and Sulfur Heterocyclic Chemistry
Heterocyclic compounds, which incorporate at least one atom other than carbon within a ring structure, are fundamental to organic chemistry and biochemistry. openaccessjournals.com Those containing nitrogen and sulfur are particularly noteworthy for their diverse applications in medicinal chemistry and materials science. openmedicinalchemistryjournal.comnih.gov The presence of both nitrogen and sulfur atoms in the pyrrolidine-3-thiol (B13290494) hydrochloride structure imparts unique physicochemical properties that differ from their carbocyclic counterparts. nih.gov
The pyrrolidine (B122466) ring is a five-membered saturated ring containing one nitrogen atom. chemicalbook.com This structural motif is a key component in a wide array of biologically active molecules and natural products. nih.govresearchgate.net The addition of a thiol (-SH) group introduces a reactive sulfur functionality, further expanding the compound's chemical versatility. The hydrochloride salt form of the compound enhances its water solubility, a desirable characteristic for many research applications. ontosight.ai
Table 1: Chemical Properties of Pyrrolidine-3-thiol and its Hydrochloride Salt
| Property | Value | Source |
| Pyrrolidine-3-thiol | ||
| IUPAC Name | pyrrolidine-3-thiol | nih.gov |
| Molecular Formula | C4H9NS | nih.gov |
| Molecular Weight | 103.19 g/mol | nih.gov |
| InChI | InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2 | nih.gov |
| InChIKey | TZVFQFLWFZUIQS-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | C1CNCC1S | nih.gov |
| Pyrrolidine-3-thiol Hydrochloride | ||
| IUPAC Name | (S)-pyrrolidine-3-thiol hydrochloride | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C4H10ClNS | bldpharm.com |
| Molecular Weight | 139.65 g/mol | sigmaaldrich.combldpharm.com |
| InChI | 1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 | sigmaaldrich.comfluorochem.co.uk |
| InChIKey | BOKKMODFTCFDDY-WCCKRBBISA-N | sigmaaldrich.comfluorochem.co.uk |
| Canonical SMILES | Cl.S[C@H]1CCNC1 | fluorochem.co.uk |
Significance as a Foundational Chemical Scaffold and Building Block
In the field of chemical synthesis, a scaffold or building block is a core molecular structure upon which more complex molecules can be built. This compound serves as a valuable building block due to its bifunctional nature, possessing both a secondary amine and a thiol group. achemblock.combldpharm.com This allows for a variety of chemical transformations, enabling chemists to introduce diverse substituents and construct more elaborate molecular architectures.
The pyrrolidine framework itself is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govresearchgate.net Researchers utilize pyrrolidine derivatives in the synthesis of novel compounds for drug discovery and development. researchgate.net The ability to stereoselectively synthesize substituted pyrrolidines is an active area of research, with methods often starting from precursors like proline and 4-hydroxyproline. nih.govmdpi.com The presence of the thiol group on the pyrrolidine ring of this compound offers an additional point for chemical modification, making it a versatile starting material for creating libraries of new compounds for biological screening.
Structure
3D Structure of Parent
Properties
CAS No. |
1638765-24-8 |
|---|---|
Molecular Formula |
C4H10ClNS |
Molecular Weight |
139.65 g/mol |
IUPAC Name |
pyrrolidine-3-thiol;hydrochloride |
InChI |
InChI=1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H |
InChI Key |
BOKKMODFTCFDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolidine 3 Thiol Hydrochloride and Its Stereoisomers
General Synthetic Approaches for Pyrrolidine (B122466) Derivatives
The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and catalysts. mdpi.comnih.gov Consequently, a diverse array of synthetic methods for its construction has been developed. These can be broadly categorized based on the strategy used to form the heterocyclic ring.
Common approaches include:
Cyclization of Linear Precursors: This is one of the most fundamental strategies. It often involves the intramolecular cyclization of a linear substrate containing a nitrogen nucleophile and a suitable electrophilic carbon atom, typically separated by a four-carbon chain. For instance, the N-heterocyclization of primary amines with diols, catalyzed by iridium complexes, provides an efficient route to various five-membered cyclic amines. organic-chemistry.org Another method involves the intramolecular amination of unactivated C(sp³)-H bonds, which can be catalyzed by copper or rhodium complexes to form the pyrrolidine ring with high regioselectivity. organic-chemistry.org
Cycloaddition Reactions: [3+2] Cycloaddition reactions are a powerful tool for constructing five-membered rings. The reaction of azomethine ylides with alkenes is a classic example that directly yields the pyrrolidine scaffold. Organocatalytic approaches have been developed to control the stereochemistry of these cycloadditions. mdpi.com
Ring-Closing Metathesis (RCM): This method uses ruthenium-based catalysts to form cyclic alkenes from diene precursors. For pyrrolidine synthesis, a diallylamine (B93489) derivative can undergo RCM to form a dehydropyrrolidine, which can then be reduced to the saturated pyrrolidine ring.
From Heterocyclic Precursors: Pyrrolidines can be synthesized through the modification of other heterocyclic systems. For example, the reduction of pyrroles or the ring contraction of piperidines can yield pyrrolidine derivatives.
The table below summarizes some modern, transition-metal-free approaches to pyrrolidine synthesis.
| Method | Description | Catalyst/Reagent | Reference |
| Aza-Michael 'Clip-Cycle' | An N-protected bis-homoallylic amine is 'clipped' to a thioacrylate via metathesis, followed by an enantioselective intramolecular aza-Michael cyclization. | Chiral Phosphoric Acid | whiterose.ac.uk |
| Lewis Acid-Mediated Cascade | A metal-free, 5-endo-dig reductive hydroamination cascade of enynyl amines is used to stereoselectively synthesize pyrrolidines. | Lewis Acid | organic-chemistry.org |
| Iodine-Mediated C-H Amination | Direct δ-amination of sp³ C-H bonds is achieved using molecular iodine as the sole oxidant under transition-metal-free conditions. | I₂ | organic-chemistry.org |
| Acid-Promoted Cyclization | N-carbamate-protected amino alcohols undergo cyclization, where the hydroxyl group is activated by an orthoester, to form pyrrolidines. | Acid (via Orthoester) | organic-chemistry.org |
Targeted Synthesis of Pyrrolidine-3-thiol (B13290494) Hydrochloride Backbone
The specific synthesis of pyrrolidine-3-thiol requires a strategy that allows for the precise introduction of a sulfur functional group at the C-3 position of the pyrrolidine ring. A common and logical approach involves preparing a pyrrolidine derivative with a suitable leaving group at the 3-position, which can then be displaced by a sulfur nucleophile. A key intermediate for this purpose is 3-hydroxypyrrolidine or its N-protected derivatives.
The thiol group (–SH), also known as a sulfhydryl or mercapto group, is the sulfur analog of an alcohol's hydroxyl group. wikipedia.orglibretexts.org Its introduction onto the C-3 position of the pyrrolidine ring is typically achieved via a nucleophilic substitution reaction.
The general pathway involves two main steps:
Activation of the Hydroxyl Group: Starting from N-protected 3-hydroxypyrrolidine, the hydroxyl group is converted into a better leaving group. This is often done by converting it into a sulfonate ester, such as a tosylate (–OTs) or mesylate (–OMs), or into a halide.
Nucleophilic Displacement: The activated pyrrolidine is then reacted with a sulfur-containing nucleophile. A common and effective method is the S_N2 reaction with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), which directly introduces the thiol group. youtube.com An alternative route involves using thiourea (B124793). In this two-step process, the alkyl halide first reacts with thiourea to form an isothiouronium salt. Subsequent hydrolysis of this salt with a base yields the thiol. libretexts.org
This nucleophilic substitution proceeds with an inversion of stereochemistry at the C-3 position, a crucial consideration for stereoselective syntheses.
The final step in the synthesis is the formation of the hydrochloride salt. Amines, being basic due to the lone pair of electrons on the nitrogen atom, readily react with strong acids like hydrochloric acid (HCl) in a classic acid-base reaction. youtube.comspectroscopyonline.com
The mechanism involves the protonation of the pyrrolidine's secondary amine nitrogen by HCl. youtube.com The lone pair on the nitrogen atom attacks the hydrogen atom of the hydrochloric acid molecule, forming a new N-H bond. This results in a positively charged ammonium (B1175870) cation (a pyrrolidinium (B1226570) ion) and a negatively charged chloride anion (Cl⁻). oxfordreference.com
R₂NH (amine) + HCl → [R₂NH₂]⁺Cl⁻ (amine hydrochloride salt)
This transformation from a covalent compound to an ionic salt has several practical advantages. The resulting hydrochloride salts are typically crystalline solids that are more stable, less odorous, and significantly more soluble in water compared to the free amine base. spectroscopyonline.comoxfordreference.com This increased water solubility is particularly important for many applications.
Stereoselective Synthesis of Enantiopure Pyrrolidine-3-thiol Hydrochloride
Creating a single enantiomer of this compound, such as (S)-pyrrolidine-3-thiol hydrochloride, requires a synthetic strategy that controls the stereochemistry at the C-3 chiral center. sigmaaldrich.com This is achieved through asymmetric synthesis, which can be broadly divided into methods that use a chiral starting material (chiral pool synthesis) and those that use a chiral catalyst or auxiliary.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of chiral pyrrolidines, amino acids are particularly valuable precursors. mdpi.comresearchgate.net
(4R)-Hydroxy-L-proline: This naturally occurring amino acid is an ideal starting material for synthesizing (3S)-pyrrolidine derivatives. The stereocenters are already established. A synthetic sequence might involve the protection of the amine and carboxylic acid groups, followed by the chemical modification of the C-4 hydroxyl group. To obtain a 3-substituted pyrrolidine, the carboxyl group at C-2 can be removed through a decarboxylation reaction, such as a Barton decarboxylation or a Hunsdiecker reaction, after which the hydroxyl group at C-4 (which becomes C-3 in the final product) can be activated and displaced by a thiol group as described previously. The stereochemistry at the hydroxyl-bearing carbon is inverted during the S_N2 displacement, so starting with (4R)-hydroxy-L-proline would lead to the (3S)-thiol derivative.
Carbohydrates: Sugars and their derivatives, such as 2,3-O-isopropylidene-D-erythronolactol, can also serve as chiral precursors for the synthesis of complex chiral pyrrolidines. nih.gov These syntheses involve multiple steps to transform the carbohydrate scaffold into the target pyrrolidine ring.
The table below outlines a conceptual comparison of chiral pool starting materials for pyrrolidine synthesis.
| Chiral Precursor | Advantages | Considerations | Reference |
| Hydroxyproline | Pyrrolidine ring is pre-formed; well-defined stereochemistry. | Requires functional group manipulations (e.g., decarboxylation). | nih.govresearchgate.net |
| Other Amino Acids | Readily available in enantiopure forms (e.g., Alanine, Phenylglycinol). | Requires ring formation steps. | nih.gov |
| Carbohydrates | Abundant, highly functionalized, and stereochemically rich. | Often requires longer, more complex synthetic routes. | nih.gov |
Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules without the need for metal catalysts. mdpi.comnih.gov These strategies employ small, chiral organic molecules to induce enantioselectivity in a reaction.
For the synthesis of chiral pyrrolidines, proline and its derivatives are themselves excellent organocatalysts. mdpi.com However, to synthesize a pyrrolidine ring itself, other strategies are employed:
Asymmetric [3+2] Cycloadditions: The reaction between an azomethine ylide and an α,β-unsaturated aldehyde can be catalyzed by a chiral secondary amine (like a diarylprolinol silyl (B83357) ether) to produce highly enantioenriched pyrrolidines. The catalyst forms a chiral iminium ion with the aldehyde, which controls the facial selectivity of the cycloaddition.
Asymmetric Michael Additions: A key step in forming the pyrrolidine ring can be an intramolecular Michael addition. For example, a linear substrate containing a nucleophilic amine and a Michael acceptor can be cyclized with high enantioselectivity using a chiral Brønsted acid or a chiral amine catalyst. whiterose.ac.uk The 'clip-cycle' strategy, catalyzed by a chiral phosphoric acid, is a prime example of this approach, yielding enantioenriched pyrrolidines through an enantioselective aza-Michael cyclization. whiterose.ac.uk
These organocatalytic methods build the chiral pyrrolidine skeleton from achiral precursors, offering flexibility and access to a wide range of substitution patterns with high enantiomeric purity.
Asymmetric Organocatalytic Strategies
Michael Addition Based Approaches
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of pyrrolidine synthesis, the aza-Michael addition, where an amine acts as the nucleophile, is a key strategy. nih.gov Organocatalytic enantioselective Michael additions have been extensively studied for the synthesis of chiral pyrrolidines. rsc.orgresearchgate.netresearchgate.net For instance, bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinamides, can activate both the nucleophile and the electrophile, leading to high yields and enantioselectivities in the conjugate addition of various nucleophiles to α,β-unsaturated systems. mdpi.comdntb.gov.ua
While a direct Michael addition of a thiol-containing nucleophile to form the pyrrolidine-3-thiol backbone in a single step is not extensively documented for this specific compound, a plausible approach involves the conjugate addition of an amine to an α,β-unsaturated ester or ketone, followed by functional group manipulation to introduce the thiol moiety. For example, the asymmetric Michael addition of an amine to a suitable acrylate (B77674) derivative, catalyzed by a chiral organocatalyst, could yield a pyrrolidine-3-carboxylate intermediate. This intermediate could then be converted to the corresponding alcohol, which can be subsequently transformed into the desired thiol.
A notable strategy in this realm is the asymmetric 'clip-cycle' synthesis, which involves the activation of bis-homoallylic amines by "clipping" them to a thioacrylate via an alkene metathesis reaction. An enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, then forms the pyrrolidine ring with high enantioselectivity. nih.gov This methodology has been successfully applied to the synthesis of various substituted pyrrolidines and could potentially be adapted for the synthesis of pyrrolidine-3-thiol precursors. nih.gov
| Catalyst Type | Michael Acceptor | Nucleophile | Key Features |
| Chiral Phosphoric Acid | Thioacrylate | Bis-homoallylic amine | 'Clip-cycle' strategy, high enantioselectivity |
| Cinchona Alkaloid Derivatives | α,β-Unsaturated Ketones | Thiols | Bifunctional catalysis, mild conditions |
| Prolinamide-based Catalysts | Nitroalkenes | Aldehydes/Ketones | High stereoselectivity |
Other Organocatalytic Cyclization Methods
Beyond Michael additions, a variety of other organocatalytic cyclization methods have been employed for the synthesis of substituted pyrrolidines. The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a particularly powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. nih.govrsc.org This reaction can be catalyzed by various chiral organocatalysts, leading to highly enantioenriched pyrrolidine derivatives. The resulting cycloadducts can be further functionalized to introduce the desired thiol group at the 3-position.
Enzymatic and Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. acs.org Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. acs.org For the synthesis of chiral compounds like pyrrolidine-3-thiol, enzymatic and biocatalytic methods are particularly attractive.
One potential biocatalytic route to (S)-pyrrolidine-3-thiol could involve the conversion of a precursor molecule using specific enzymes. For example, a racemic mixture of a suitable pyrrolidine derivative could be resolved using a lipase-catalyzed enantioselective acylation, where one enantiomer is selectively acylated, allowing for the separation of the two. nih.gov Lipases are widely used in the kinetic resolution of racemic alcohols and amines. acs.orgnih.gov
Furthermore, the synthesis of chiral amines and amino acids through deracemization processes, which combine a highly enantioselective oxidase biocatalyst with a non-selective chemical reducing agent, has been developed. googleapis.com This approach allows for the conversion of a racemic mixture into a single enantiomer in high yield and enantiomeric excess. googleapis.com Such a strategy could potentially be adapted for the synthesis of enantiopure aminothiols.
Resolution Techniques for Racemic Mixtures
When a stereoselective synthesis is not employed, the product is often a racemic mixture of enantiomers that must be separated. This process is known as resolution. acs.org A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. acs.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
For the resolution of racemic 3-hydroxypyrrolidine, a precursor to pyrrolidine-3-thiol, various chiral acids can be employed. A patent describes a process for preparing chiral 3-hydroxypyrrolidine which involves reductive cyclization of a hydroxybutyronitrile compound. googleapis.com The resulting racemic pyrrolidinol can then be resolved. Another patent details a method for preparing (S)-3-hydroxypyrrolidine hydrochloride starting from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine via a Mitsunobu reaction with subsequent hydrolysis and deprotection. google.com This highlights the importance of obtaining enantiomerically pure precursors for the synthesis of chiral pyrrolidine-3-thiol.
| Resolution Method | Principle | Application Example |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Resolution of racemic amines with chiral carboxylic acids. |
| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme to separate enantiomers. | Lipase-catalyzed acylation of racemic alcohols or amines. |
Modern Synthetic Adaptations and Process Intensification
In recent years, there has been a significant push towards developing more efficient, safer, and sustainable synthetic methods. Flow chemistry and parallel synthesis are two key areas of innovation that have a major impact on the synthesis of complex molecules.
Flow Chemistry Applications
Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. mdpi.comnih.gov This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening. mdpi.comnih.gov
The synthesis of heterocyclic compounds, including pyrrolidines, has been successfully adapted to flow chemistry conditions. For example, multi-step syntheses of active pharmaceutical ingredients have been achieved in continuous flow, often involving telescoped reaction sequences where intermediates are not isolated. nih.gov The synthesis of chiral amines can also be performed in continuous flow, including resolution and purification steps. nih.gov While a specific flow synthesis of this compound has not been explicitly reported, the existing literature on flow chemistry for heterocyclic synthesis and chiral amine preparation suggests that such a process is highly feasible. unimi.itvapourtec.com
Parallel Synthesis and Library Generation Methodologies
Parallel synthesis enables the rapid generation of a large number of compounds, or a "library," by performing multiple reactions simultaneously. nih.gov This approach is widely used in drug discovery to explore structure-activity relationships and identify lead compounds. acs.org
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
The synthesis of the individual enantiomers of this compound, namely (R)-pyrrolidine-3-thiol hydrochloride and (S)-pyrrolidine-3-thiol hydrochloride, is typically achieved through stereospecific pathways starting from commercially available chiral precursors. A widely employed and effective method is the Mitsunobu reaction, which allows for the conversion of an alcohol to a thiol with a complete inversion of stereochemistry at the chiral center. mdpi.com This approach is highly valued for its reliability and predictability in achieving the desired stereoisomer.
A representative synthetic approach for the (R)-enantiomer begins with (S)-N-Boc-3-hydroxypyrrolidine. The hydroxyl group is converted to a thioester, commonly using thioacetic acid under Mitsunobu conditions. This reaction proceeds via an S(_N)2 mechanism, thus inverting the stereocenter from (S) to (R). The resulting N-Boc-(R)-pyrrolidine-3-thioacetate is then hydrolyzed to yield the free thiol. Finally, deprotection of the Boc group and subsequent treatment with hydrochloric acid affords the target compound, (R)-pyrrolidine-3-thiol hydrochloride.
Conversely, the synthesis of the (S)-enantiomer utilizes the opposite starting material, (R)-N-Boc-3-hydroxypyrrolidine. Following the same reaction sequence—Mitsunobu reaction with thioacetic acid leading to inversion of configuration, followed by hydrolysis and deprotection/salt formation—yields (S)-pyrrolidine-3-thiol hydrochloride.
The efficiency of these synthetic routes is generally high, with good to excellent yields reported for the key Mitsunobu step. The stereochemical purity of the final products is contingent on the enantiomeric purity of the starting hydroxypyrrolidine and the complete inversion of stereochemistry during the Mitsunobu reaction, which is a well-established characteristic of this reaction. mdpi.com
Below is a comparative table summarizing the typical synthetic routes for the stereoisomers of this compound.
Interactive Data Table: Comparative Synthesis of this compound Stereoisomers
| Target Compound | Starting Material | Key Reaction | Intermediate | Final Steps | Typical Overall Yield | Stereochemical Purity |
| (R)-Pyrrolidine-3-thiol hydrochloride | (S)-N-Boc-3-hydroxypyrrolidine | Mitsunobu reaction with thioacetic acid | N-Boc-(R)-pyrrolidine-3-thioacetate | Hydrolysis, Deprotection, HCl salt formation | Good to Excellent | High (dependent on starting material) |
| (S)-Pyrrolidine-3-thiol hydrochloride | (R)-N-Boc-3-hydroxypyrrolidine | Mitsunobu reaction with thioacetic acid | N-Boc-(S)-pyrrolidine-3-thioacetate | Hydrolysis, Deprotection, HCl salt formation | Good to Excellent | High (dependent on starting material) |
This stereospecific approach, leveraging the Mitsunobu reaction, stands as a robust and widely adopted method for accessing the individual enantiomers of this compound with high efficiency and stereochemical fidelity. The availability of both enantiomers of N-Boc-3-hydroxypyrrolidine as starting materials makes this a versatile strategy for synthesizing the desired target molecule for various research and development applications.
Chemical Reactivity and Mechanistic Investigations of Pyrrolidine 3 Thiol Hydrochloride
Reactivity Governed by the Thiol Group
The sulfhydryl (–SH) group is the primary site for a variety of chemical transformations, acting as a potent nucleophile and a redox-active center. Its reactivity is significantly enhanced upon deprotonation to the thiolate anion (–S⁻).
Nucleophilic Addition Reactions
The sulfur atom of the thiol group in pyrrolidine-3-thiol (B13290494) is highly nucleophilic, a characteristic that drives its participation in nucleophilic addition reactions. youtube.com This reactivity is even more pronounced in its conjugate base form, the thiolate, which is a better nucleophile than the neutral thiol. youtube.com Thiolates readily attack electrophilic centers, such as the carbon atom of a carbonyl group in aldehydes and ketones. youtube.com The reaction proceeds via the attack of the nucleophilic sulfur on the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide yields a hemithioacetal or hemithioketal.
Thiols and thiolates also participate in S_N2 reactions, where the sulfur atom attacks an electrophilic carbon and displaces a leaving group. youtube.com This can occur with various electrophiles, including epoxides and alkyl halides, leading to the formation of thioethers. youtube.com
Disulfide Bond Formation and Redox Chemistry
One of the most characteristic reactions of thiols is their oxidation to form disulfides (–S–S–). youtube.com This process involves the conversion of two thiol molecules into a single molecule containing a sulfur-sulfur bond, which constitutes an oxidation since the oxidation state of sulfur changes from -2 in the thiol to -1 in the disulfide. youtube.com This reaction is fundamental in biochemistry, where disulfide bonds formed from cysteine residues are crucial for protein structure. youtube.comresearchgate.net
The oxidation of pyrrolidine-3-thiol can be initiated by various oxidizing agents, including molecular oxygen, hydrogen peroxide, or halogens like bromine. youtube.comyoutube.com The mechanism can vary, but a general pathway involves the initial coordination of the nucleophilic sulfur to an electrophilic oxygen source. youtube.com This is followed by a series of steps, including nucleophilic attack by a second thiol molecule on the activated sulfur, ultimately leading to the formation of the disulfide bond and a reduced form of the oxidizing agent. youtube.com These disulfide formation reactions are critical in creating cross-links in various materials and biological systems. nih.gov
Table 1: Reactivity of the Thiol Group
| Reaction Type | Reactant | Product | Description |
| Nucleophilic Addition | Aldehyde/Ketone | Hemithioacetal/Hemithioketal | The thiol/thiolate attacks the carbonyl carbon. youtube.com |
| Nucleophilic Substitution (S_N2) | Alkyl Halide | Thioether | The thiol/thiolate displaces a halide from an alkyl chain. youtube.com |
| Redox (Oxidation) | 2 x Pyrrolidine-3-thiol | Dimer with disulfide bond | Two thiol molecules are oxidized to form a disulfide linkage. youtube.com |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether adduct | The thiol adds across the double bond of a conjugated system. nih.gov |
Thiol-Disulfide Exchange Mechanisms
Thiol-disulfide exchange is a crucial reaction in which a free thiol attacks a disulfide bond, resulting in the formation of a new disulfide and a new thiol. nih.gov This reaction generally proceeds through a direct substitution mechanism consistent with an S_N2 model. nih.gov The attacking thiolate anion acts as the nucleophile, targeting one of the sulfur atoms of the disulfide bond. nih.govrsc.org This leads to a transient, linear trisulfide-like transition state, which then resolves by breaking the original disulfide bond and releasing a different thiol. nih.govrsc.org
The rate and equilibrium of this exchange are influenced by several factors, including the pKa of the thiols involved and steric hindrance around the disulfide bond. csic.es In biological systems, enzymes like protein disulfide isomerase (PDI) catalyze these reactions to facilitate the correct formation and rearrangement of disulfide bonds during protein folding. nih.govresearchgate.net The pyridyl disulfide (PDS) moiety is often used in synthetic chemistry to facilitate rapid and specific thiol-disulfide exchange for creating redox-responsive materials. rsc.org
Michael Addition Participation
The thiol group of pyrrolidine-3-thiol can act as a potent nucleophile in Michael additions, a type of conjugate addition reaction. nih.gov In this reaction, the thiol adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. rsc.org The nucleophilic sulfur attacks the β-carbon of the unsaturated system, which is electrophilic due to the electron-withdrawing nature of the conjugated carbonyl group. nih.gov
This reaction is highly efficient for forming carbon-sulfur bonds. The reaction rate often increases at higher pH due to the increased concentration of the more nucleophilic thiolate anion. nih.gov The resulting product is a thioether adduct. This reactivity is harnessed in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic structures. researchgate.net
Reactivity of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is a saturated five-membered heterocycle containing a nitrogen atom. wikipedia.org This secondary amine function imparts basic and nucleophilic properties to the ring system.
Nitrogen Atom Reactivity
The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it a good nucleophile and a base. chemicalbook.com As a secondary amine, it readily undergoes electrophilic substitution reactions with various electrophiles. chemicalbook.com For instance, it can be alkylated by reacting with alkyl halides to form N-alkylpyrrolidines or acylated with acyl halides to yield N-acylpyrrolidines. chemicalbook.com
In the case of pyrrolidine-3-thiol hydrochloride, the nitrogen atom is protonated, forming a secondary ammonium (B1175870) ion. This protonation neutralizes the nucleophilicity of the nitrogen. For the nitrogen to participate in nucleophilic reactions, it must first be deprotonated by a base. Once deprotonated, its reactivity is restored. The cyclic nature of pyrrolidine makes it a compact and effective nucleophile compared to many acyclic secondary amines. wikipedia.org Furthermore, pyrrolidine can react with ketones and aldehydes to form enamines, which are versatile intermediates in organic synthesis. chemicalbook.com More complex transformations, such as nitrogen-atom insertion to form cyclic hydrazones, have also been investigated, highlighting the diverse reactivity of the pyrrolidine ring. acs.org
Table 2: Reactivity of the Pyrrolidine Nitrogen
| Reaction Type | Reactant | Product | Conditions |
| N-Alkylation | Alkyl Halide | N-Alkylpyrrolidine | Requires deprotonation of the ammonium salt. chemicalbook.com |
| N-Acylation | Acyl Halide | N-Acylpyrrolidine | Requires deprotonation of the ammonium salt. chemicalbook.com |
| Enamine Formation | Ketone/Aldehyde | Enamine | Requires deprotonation and acid/base catalysis. chemicalbook.com |
| Protonation | Acid | Pyrrolidinium (B1226570) salt | Occurs in acidic conditions, deactivates nucleophilicity. |
Ring-Opening and Ring-Closing Transformations
The pyrrolidine ring, while generally stable, can undergo transformations that lead to either the opening of the five-membered ring or the formation of new fused ring systems. These reactions often leverage the nucleophilicity of the thiol group and the secondary amine.
One notable ring-closing transformation is the synthesis of fused heterocyclic systems. For instance, pyrrolidine derivatives can serve as precursors to thieno[3,2-b]pyrroles. While not specifically documented for this compound, the reaction of 2-alkynyl pyrrolidines with elemental sulfur proceeds via an oxidative [4+1] cyclization. This process is believed to be initiated by an electrophilic attack at the β-position of the pyrrolidine, followed by an intramolecular thienannulation to yield the fused bicyclic product. A plausible intermediate in this type of reaction is the dihydrothieno[3,2-b]pyrrole. researchgate.net
Another significant class of ring-closing reactions involves the condensation of the aminothiol (B82208) moiety with suitable electrophiles to form new heterocyclic rings. A pertinent example is the synthesis of pyrrolo[3,2-d] researchgate.netresearchgate.netthiazoles. researchgate.net This transformation highlights the utility of the 1,3-relationship of the amine and thiol groups in constructing fused thiazole (B1198619) rings. The general mechanism involves the initial formation of a thioamide or a related intermediate, followed by an intramolecular cyclization and dehydration or elimination to afford the aromatic pyrrolothiazole system.
Ring-opening reactions of pyrrolidine derivatives, although less common than for strained rings like aziridines, can be induced under specific conditions. For example, the reaction of 2-heteroaryl-substituted pyrrolidines with acetylenic sulfones has been shown to proceed through two distinct pathways. One pathway involves a conjugate addition followed by the dissociation of the C-N bond of the pyrrolidine ring, leading to a ring-opened carbocationic intermediate. This intermediate can then recombine to form a larger azepine ring system. The course of the reaction is largely determined by the stability of the carbocation formed upon ring cleavage. nih.gov While this example does not involve a thiol group, it demonstrates the feasibility of pyrrolidine ring-opening under the influence of suitable reagents.
Thiol-mediated cascade reactions can also lead to significant molecular rearrangements, including ring expansions. In one study, a three-step cascade process involving a thiol reagent was used to convert indole-tethered ynones into functionalized quinolines. This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov Although the substrate is more complex, this illustrates the potential for the thiol group in pyrrolidine-3-thiol to initiate a sequence of reactions that could lead to ring transformation.
Reaction Mechanisms and Intermediate Characterization
The mechanisms of the ring-opening and ring-closing transformations of this compound are centered around the nucleophilic character of the sulfur and nitrogen atoms and the potential for the formation of various reactive intermediates.
In ring-closing reactions to form fused thiazole derivatives, the initial step is typically the reaction of the thiol group with an appropriate electrophile, such as a carboxylic acid derivative or a nitrile. This is followed by the participation of the secondary amine in an intramolecular cyclization. For example, in the synthesis of pyrrolo[3,2-d] researchgate.netresearchgate.netthiazoles, the reaction may proceed through the formation of a monothiooxamide intermediate, which then undergoes oxidative cyclization. researchgate.net
The mechanism of the photo-promoted ring contraction of pyridines to pyrrolidine derivatives offers insight into complex ring transformations. This reaction is understood to proceed through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide as key intermediates, which are interconverted through a photochemical or thermal silyl (B83357) migration. osaka-u.ac.jp While a different starting material, this highlights the types of reactive intermediates that can be involved in the skeletal rearrangement of nitrogen-containing heterocycles.
In reactions involving C-N bond cleavage, the stability of the resulting intermediates is a critical factor. nih.gov For instance, in the reaction of 2-heteroaryl-substituted pyrrolidines with acetylenic sulfones, the formation of a resonance-stabilized carbocation upon ring opening directs the reaction towards the formation of an azepine. The characterization of such transient intermediates often relies on indirect evidence, such as the nature of the final products and computational studies.
The table below summarizes the types of transformations and the key intermediates that are relevant to the reactivity of this compound.
| Transformation Type | Key Intermediates | Resulting Structure |
| Ring-Closing (Thiazole formation) | Thioamide, Thioimidate | Pyrrolo[3,2-d]thiazole |
| Ring-Closing (Thiophene formation) | Dihydrothienopyrrole | Thieno[3,2-b]pyrrole |
| Ring-Opening/Expansion | Carbocation, Vinyl anion | Azepine derivative |
| Ring Contraction (by analogy) | Dihydropyridine, Azomethine ylide | Substituted Pyrrolidine |
The study of these reaction mechanisms often involves a combination of experimental techniques, including the isolation and characterization of stable intermediates, kinetic studies, and computational modeling to elucidate the structures and energies of transition states and transient species.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Pyrrolidine-3-thiol (B13290494) Hydrochloride
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 3.0 - 3.5 | 50 - 55 |
| C3-H | 3.5 - 4.0 | 40 - 45 |
| C4-H₂ | 2.0 - 2.5 | 30 - 35 |
| C5-H₂ | 3.0 - 3.5 | 50 - 55 |
| N-H₂⁺ | 9.0 - 10.0 | - |
| S-H | 1.5 - 2.5 | - |
| Note: These are predicted ranges and would require experimental verification. |
Pyrrolidine-3-thiol is a chiral molecule, existing as (R)- and (S)-enantiomers. The hydrochloride salt of a single enantiomer would be optically active. For a racemic or diastereomeric mixture, NMR spectroscopy, particularly with the use of chiral solvating agents or through the analysis of nuclear Overhauser effects (NOEs), would be crucial for determining the relative and absolute stereochemistry. NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons, which can help in assigning the stereochemical configuration at the C3 position.
The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. The interconversion between these conformers is a dynamic process that can be studied using variable-temperature NMR experiments. By analyzing changes in chemical shifts and coupling constants at different temperatures, researchers could determine the preferred conformation and the energy barriers to ring inversion.
While less common for simple thiols, the potential for tautomerism, such as the existence of a zwitterionic thionium-pyrrolidinide form in equilibrium, could be investigated using NMR. The presence of different tautomers would result in distinct sets of NMR signals, and their relative populations could be quantified.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for determining molecular weight and elemental composition.
HRMS is essential for confirming the elemental formula of a compound. By measuring the mass with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For pyrrolidine-3-thiol, the free base, the exact mass of the molecular ion [M+H]⁺ would be determined and compared to the calculated value to confirm its elemental formula (C₄H₁₀NS⁺). This technique would provide unequivocal evidence for the presence of sulfur and nitrogen in the molecule.
Table 2: Exact Mass Information for Pyrrolidine-3-thiol
| Ion | Elemental Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ (protonated free base) | C₄H₁₀NS⁺ | 104.0528 |
| Note: This is a calculated value for the protonated free base. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of pyrrolidine-3-thiol hydrochloride, offering high sensitivity and selectivity for both purity assessment and structural confirmation. In a typical LC-MS analysis, the compound is first separated from impurities on a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier like formic acid to ensure good peak shape and ionization efficiency.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, typically in the positive ion mode. The protonated molecule [M+H]⁺ of pyrrolidine-3-thiol would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ion, which can be used to confirm the elemental composition.
For enhanced selectivity and to overcome matrix effects, especially in complex biological samples, derivatization of the thiol group is a common strategy. Reagents like monobromobimane (B13751) (mBrB) react with the thiol to form a fluorescent and easily ionizable derivative, significantly improving detection limits. nih.gov Tandem mass spectrometry (MS/MS) can be further employed for structural elucidation by fragmenting the parent ion and analyzing the resulting product ions, providing a higher degree of confidence in the identification.
A representative LC-MS method for a related thiol compound is detailed in the table below, which could be adapted for this compound analysis. nih.gov
| Parameter | Value |
| Chromatography System | Accela 1250 HPLC |
| Column | Phenomenex Synergi Hydro-RP C18 (100 x 2 mm, 2.5 µm) |
| Column Temperature | 40°C |
| Mobile Phase | Gradient elution with water and acetonitrile |
| Flow Rate | 0.2 mL/min |
| Mass Spectrometer | Exactive Orbitrap |
| Ionization Mode | ESI Positive |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, this technique can unambiguously establish its absolute configuration and provide insights into the packing of molecules in the crystal lattice.
Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)
Chiroptical techniques are essential for characterizing chiral compounds in solution. These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light.
Optical Rotation , measured using a polarimeter, is a fundamental property of a chiral substance and is often used as a routine quality control parameter to assess enantiomeric purity. The specific rotation value is dependent on the concentration of the sample, the solvent, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). For (S)-pyrrolidine-3-thiol hydrochloride, a specific optical rotation value would be expected, and its magnitude would be equal but opposite in sign to that of the (R)-enantiomer.
Circular Dichroism (CD) spectroscopy provides more detailed stereochemical information than optical rotation. A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The electronic transitions of the chromophores in the molecule, such as the thiol group and the pyrrolidine ring, can give rise to characteristic CD signals. The sign and intensity of these Cotton effects can be correlated with the absolute configuration of the stereocenter. While specific CD data for this compound is not widely published, studies on other chiral pyrrolidine derivatives have demonstrated the utility of CD spectroscopy in confirming their stereochemistry. nih.govresearchgate.net
Advanced Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution for purity determination and the separation of stereoisomers.
For purity analysis, a reversed-phase HPLC method is typically employed. A C18 column is a common choice, with a mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection is often performed using a UV detector, although the thiol group itself is not a strong chromophore. Therefore, derivatization with a UV-active reagent can enhance sensitivity.
For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. This can be achieved in two main ways:
Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are widely used for this purpose.
Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
A representative HPLC method for the analysis of a similar thiol-containing compound is outlined below.
| Parameter | Value |
| HPLC System | Standard HPLC with UV or MS detector |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) or other suitable mixture |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength or Mass Spectrometry |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This enhancement is primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures.
In the analysis of polar compounds like this compound, which contains both a secondary amine and a thiol group, UPLC provides distinct advantages. The inherent polarity of the molecule can lead to weak retention on traditional reversed-phase columns. However, specialized UPLC columns and methodologies, such as those designed for polar analytes, can overcome these challenges.
A typical UPLC method for a polar, amine-containing compound might employ a reversed-phase column with a polar-embedded stationary phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape.
Illustrative UPLC Method Parameters for Polar Amine Analysis:
| Parameter | Condition |
| Column | Acquity UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
This table represents a general starting point for method development for polar amines and may require optimization for this compound.
UPLC, when coupled with mass spectrometry (UPLC-MS/MS), provides a powerful tool for both quantification and structural confirmation. The high resolution of UPLC separates the analyte from impurities, while the mass spectrometer provides accurate mass data, confirming the molecular weight and elemental composition of this compound.
Chiral Chromatography for Enantiomeric Excess Determination
As this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they can exhibit different biological activities. Chiral chromatography is the primary technique employed for this purpose.
The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines and their derivatives. mdpi.comnih.gov
For the enantiomeric resolution of this compound, a normal-phase or polar organic mode of separation on a polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® column, would be a suitable starting point. The mobile phase typically consists of a non-polar solvent like hexane or heptane (B126788) mixed with a polar modifier, such as an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive can sometimes improve peak shape and resolution. nih.gov
Representative Chiral HPLC Method Parameters for Amine Separation:
| Parameter | Condition |
| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 220 nm |
This table provides a typical set of conditions for the chiral separation of amines and would likely be a good starting point for method development for this compound.
The successful separation of the enantiomers allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. This is calculated from the peak areas of the two enantiomers in the chromatogram. High-performance liquid chromatography is considered the instrument of choice for determining enantiomeric excess due to the high resolution of modern chiral stationary phases and the sensitivity of the detectors. nih.gov
Derivatization Strategies and Analog Design Based on Pyrrolidine 3 Thiol Hydrochloride
Modifications at the Pyrrolidine (B122466) Nitrogen Atom
The secondary nitrogen atom in the pyrrolidine ring is a primary site for derivatization, offering a straightforward approach to introduce a wide array of substituents. This modification is crucial for modulating the physicochemical properties of the resulting analogs, such as basicity, lipophilicity, and steric bulk, which in turn can significantly influence their pharmacokinetic profiles and target interactions.
N-derivatization is typically achieved through standard synthetic methodologies. google.com The nitrogen atom can act as a nucleophile, readily reacting with various electrophilic reagents. google.com Common transformations include N-alkylation, N-acylation, N-arylation, and the formation of ureas and carbamates. For instance, N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution. nih.gov A recent review highlights various methods for N-arylation of pyrrolidines, showcasing the diversity of achievable structures. nih.gov
The choice of substituent at the nitrogen position is critical for biological activity. In the context of developing anticancer agents, diverse substitution patterns on the pyrrolidine nitrogen have been shown to regulate the activity of the resulting compounds against various cancer cell lines. nih.gov For example, the introduction of bulky aromatic or heterocyclic moieties can lead to enhanced potency and selectivity for specific biological targets.
Table 1: Examples of Reagents for N-Derivatization of Pyrrolidine-3-thiol (B13290494)
| Reaction Type | Reagent Class | Example Reagent | Resulting N-Substituent |
| N-Alkylation | Alkyl halides | Benzyl bromide | Benzyl |
| N-Acylation | Acyl chlorides | Acetyl chloride | Acetyl |
| N-Arylation | Aryl halides | 2-Fluoronitrobenzene | (2-Nitrophenyl) |
| Sulfonylation | Sulfonyl chlorides | Dansyl chloride | Dansyl |
| Reductive Amination | Aldehydes/Ketones | Benzaldehyde | Benzyl |
Functionalization of the Thiol Moiety
The thiol group at the 3-position of the pyrrolidine ring is another key handle for derivatization. Thiols are highly reactive nucleophiles and can participate in a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the biological activity and selectivity of the analogs. nih.govuic.edu
Thioether Formation
The formation of thioethers is a common and versatile strategy for modifying the thiol group. acsgcipr.org This can be achieved through several methods, with the most prevalent being the S-alkylation of the thiol with an appropriate alkyl halide or other electrophile. masterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated in situ by the addition of a base, attacks the electrophilic carbon atom. masterorganicchemistry.com This method is highly efficient for primary and secondary alkyl halides. youtube.com
The synthesis of thioether-containing peptides has been explored through various routes, including the reaction of a thiol with a haloacetylated peptide, demonstrating the utility of this linkage in more complex molecules. nih.gov The resulting thioether linkage is generally stable and can significantly alter the steric and electronic properties of the parent molecule, influencing its interaction with biological targets.
Sulfonyl Derivatives
Oxidation of the thiol group provides access to a range of sulfur oxidation states, including sulfoxides, sulfones, and sulfonic acids. masterorganicchemistry.com More commonly, the thiol can be converted to sulfonyl derivatives through reaction with sulfonyl chlorides. This transformation is important as the resulting sulfonamides can act as mimics of other functional groups and participate in hydrogen bonding interactions with biological targets.
Substitutions and Modifications on the Pyrrolidine Ring Carbons
Introducing substituents onto the carbon framework of the pyrrolidine ring offers another avenue for structural diversification and SAR exploration. These modifications can influence the conformation of the five-membered ring and the spatial orientation of the other functional groups, thereby affecting the molecule's binding affinity and efficacy.
Various synthetic methods can be employed to achieve substitution on the pyrrolidine ring. For instance, multicomponent reactions have been utilized to synthesize polysubstituted pyrrolidinone derivatives, which can then be further functionalized. beilstein-journals.org The synthesis of pyrrolidine-based analogs often starts from chiral precursors like 4-hydroxyproline, allowing for stereocontrolled introduction of substituents. nih.gov The development of stereoselective synthesis methods for pyrrolidine derivatives is an active area of research, with catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides being a powerful tool for creating diverse stereochemical patterns. rsc.org
Design and Synthesis of Conformationally Constrained Analogs
Constraining the conformation of a molecule can pre-organize it into a bioactive conformation, leading to enhanced potency and selectivity while potentially reducing off-target effects. For pyrrolidine-3-thiol derivatives, conformational constraint can be achieved by introducing additional rings or bulky substituents that restrict the flexibility of the pyrrolidine ring.
The synthesis of bicyclic proline analogs through intramolecular cycloaddition reactions serves as a prime example of creating conformationally constrained systems. nih.gov These strategies often involve the formation of fused or spirocyclic ring systems. For example, spirooxindole-pyrrolidine derivatives have been synthesized via 1,3-dipolar cycloaddition reactions, generating complex and rigid molecular architectures. researchgate.netmdpi.com The design of such analogs is guided by the desire to mimic a specific binding mode or to explore novel chemical space.
Library Synthesis Approaches for Structure-Activity Relationship (SAR) Exploration
To efficiently explore the SAR of pyrrolidine-3-thiol derivatives, the synthesis of compound libraries with systematic variations at the key modification points is essential. nih.gov Library synthesis can be performed using either solid-phase or solution-phase methodologies.
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. This approach is well-suited for the rapid generation of a large number of analogs. For example, a resin-bound pyrrolidine scaffold could be sequentially reacted with a diverse set of building blocks at the nitrogen and thiol positions.
Solution-phase library synthesis, often aided by techniques such as parallel synthesis, is also a viable strategy. One-pot multicomponent reactions are particularly powerful for library generation as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. beilstein-journals.org The resulting libraries of pyrrolidine-3-thiol analogs can then be screened for biological activity, and the data used to build a comprehensive SAR model to guide the design of more potent and selective compounds.
Parallel Synthesis Methodologies
Parallel synthesis is a powerful strategy employed in medicinal chemistry to rapidly generate a focused library of analogs from a common chemical scaffold. The goal is to systematically explore the structure-activity relationship (SAR) around a "hit" compound by introducing a variety of substituents at specific points on the molecule. Pyrrolidine-3-thiol hydrochloride is an ideal scaffold for such an approach due to its bifunctional nature, allowing for combinatorial derivatization at two independent sites.
The general workflow involves splitting the core scaffold into multiple reaction vessels and then adding a different building block to each vessel. This process can be repeated for each functional group on the scaffold. For instance, a library of analogs can be constructed by first reacting the secondary amine with a set of diverse carboxylic acids (or their activated forms, like acid chlorides) to form a series of amides. Subsequently, the thiol group on each of these new amides can be reacted with a different set of alkylating agents or Michael acceptors.
This two-dimensional combinatorial approach can generate a large and focused library of compounds from a small number of starting materials. Automated or semi-automated synthesis platforms are often used to manage the large number of reactions, purifications, and analyses required. youtube.com
Hypothetical Parallel Synthesis Scheme:
A representative parallel synthesis to explore the chemical space around the pyrrolidine-3-thiol core could involve a two-step sequence:
N-Acylation: The secondary amine of this compound is reacted with a library of different acid chlorides (R¹-COCl) in the presence of a base to yield a set of N-acyl pyrrolidine-3-thiol intermediates.
S-Alkylation: Each of the N-acylated intermediates is then distributed into a new array of reaction vessels and reacted with a library of electrophiles, such as alkyl bromides (R²-Br), to functionalize the thiol group.
The combination of 10 different acid chlorides and 10 different alkyl bromides would, for example, yield a library of 100 distinct final compounds.
Below is an interactive data table illustrating this combinatorial approach.
| S-Alkylation Reagent (R²-Br) | |||
|---|---|---|---|
| N-Acylation Reagent (R¹-COCl) | Benzyl bromide (R² = Benzyl) | 2-Bromoacetophenone (R² = -CH₂COPh) | Ethyl bromoacetate (B1195939) (R² = -CH₂COOEt) |
| Acetyl chloride (R¹ = -CH₃) | Product A1 | Product A2 | Product A3 |
| Benzoyl chloride (R¹ = -Ph) | Product B1 | Product B2 | Product B3 |
| Cyclopropanecarbonyl chloride (R¹ = -cPr) | Product C1 | Product C2 | Product C3 |
Diversity-Oriented Synthesis
In contrast to the focused approach of parallel synthesis, diversity-oriented synthesis (DOS) aims to efficiently generate libraries of compounds with a high degree of structural and stereochemical diversity, often yielding complex, three-dimensional molecules that resemble natural products. frontiersin.orgnih.gov Rather than simply decorating a single scaffold, DOS strategies use a common starting material to create a multitude of different core structures, or scaffolds. nih.gov This is often achieved through multi-component reactions or by using reaction conditions to divert a common intermediate down different cyclization or rearrangement pathways. ua.es
The pyrrolidine ring is a frequent starting point in DOS because its inherent functionality and stereochemistry can be used to direct the formation of highly complex and diverse molecular architectures. ua.es this compound is a particularly attractive starting material for DOS for several reasons:
Orthogonal Reactivity: The amine and thiol groups can be made to react selectively under different conditions.
Stereocenter: The chiral center at the 3-position can be used to induce stereoselectivity in subsequent reactions.
Multi-component Reactions: The nucleophilic amine and thiol can both participate in complex, one-pot multi-component reactions, rapidly building molecular complexity.
Hypothetical Diversity-Oriented Synthesis Scheme:
Starting with pyrrolidine-3-thiol, one could envision several divergent pathways leading to distinct heterocyclic scaffolds:
Pathway A (Thiazolidine-fused Pyrrolidine): Reaction with an aldehyde or ketone could first form a thiazolidine (B150603) ring through condensation with the amine and thiol. Subsequent functionalization of the pyrrolidine nitrogen would yield a bicyclic scaffold.
Pathway B (Diketopiperazine-like Scaffold): N-acylation with a halo-acetyl chloride followed by intramolecular S-alkylation could lead to a sulfur-containing bicyclic lactam.
Pathway C (Spirocyclic Scaffold): A multi-component reaction involving pyrrolidine-3-thiol, an aldehyde, and a maleimide (B117702) could lead to the formation of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons, as has been demonstrated with other primary amines. ua.es
This strategy allows for the creation of fundamentally different molecular shapes and pharmacophore arrangements from a single, simple starting material.
| Starting Material | Reaction Partners | Reaction Conditions | Resulting Scaffold Core |
|---|---|---|---|
| Pyrrolidine-3-thiol | Aldehyde (R-CHO) | Condensation | Thiazolidine-fused Pyrrolidine |
| Pyrrolidine-3-thiol | 1. Chloroacetyl chloride 2. Intramolecular cyclization | Stepwise acylation & alkylation | Bicyclic Thiolactam |
| Pyrrolidine-3-thiol | Aldehyde, Maleimide | One-pot, multi-component reaction | Spiro-pyrrolopyrrole |
Theoretical and Computational Chemistry Studies of Pyrrolidine 3 Thiol Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. While DFT studies have been conducted on various heterocyclic compounds, including pyridine (B92270) and mercaptopyridine derivatives, specific data for pyrrolidine-3-thiol (B13290494) hydrochloride is not available. chemmethod.comresearchgate.netnih.gov Hypothetically, such studies would provide invaluable insights into the following aspects:
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, offering insights into dynamic processes and the influence of the environment. While MD simulations have been used to study alkyl thiols and other complex pyrrolidine (B122466) derivatives, specific simulations for pyrrolidine-3-thiol hydrochloride in solution are not documented in the available literature. koreascience.krdoi.orgresearchgate.netarxiv.orgnih.govmdpi.com
Interactions with Solvent Molecules or Reaction Partners
The behavior of this compound in a condensed phase, such as in solution, is significantly influenced by its interactions with surrounding solvent molecules or other reaction partners. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, are powerful tools to elucidate these interactions at an atomic level.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide a more detailed understanding of the energetics of these interactions. By calculating the binding energies between this compound and explicit solvent molecules, it is possible to quantify the strength of the hydrogen bonds and other non-covalent interactions. These calculations can also be used to study the proton affinity of the amine and the acidity of the thiol group, which are crucial for understanding its behavior in different pH environments.
The interaction with potential reaction partners can also be modeled. For example, the nucleophilic character of the thiol group can be investigated by simulating its reaction with an electrophile. Computational methods can map the reaction pathway, identify the transition state, and calculate the activation energy, providing valuable information about the reactivity of the molecule.
A representative table of calculated interaction energies between a protonated cyclic amine (as a model for the pyrrolidine ring) and water, and a thiol group with water, derived from DFT calculations on similar small molecules, is presented below.
| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) |
| Protonated Pyrrolidine - Water | Hydrogen Bond (N-H···O) | -15 to -20 |
| Thiol Group - Water | Hydrogen Bond (S-H···O) | -3 to -5 |
| Thiol Group - Water | Hydrogen Bond (S···H-O) | -2 to -4 |
Note: These values are illustrative and based on computational studies of similar functional groups.
Molecular Docking and Ligand-Receptor Interaction Modeling (In Vitro Context)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. nih.gov This method is instrumental in understanding the potential biological activity of a molecule in an in vitro context by elucidating its binding mode and affinity. For this compound, molecular docking studies can be performed to explore its potential interactions with various biological targets.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor. The conformational flexibility of the pyrrolidine ring, which can adopt different puckering conformations (e.g., envelope or twisted forms), is an important consideration in these studies. researchgate.netnih.gov The thiol group can participate in various interactions, including hydrogen bonding and coordination with metal ions in metalloenzymes. acs.org The protonated amine is likely to form strong ionic and hydrogen bond interactions with negatively charged or polar residues in the binding site.
Docking algorithms systematically sample different conformations and orientations of the ligand within the receptor's binding pocket and use a scoring function to estimate the binding affinity for each pose. The results of a docking study can identify key amino acid residues involved in the interaction and the types of interactions formed, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.
For example, a hypothetical docking study of this compound into the active site of a zinc-containing enzyme could reveal the coordination of the thiol group to the zinc ion, a common interaction for thiol-containing inhibitors. researchgate.net The protonated amine could form a salt bridge with an aspartate or glutamate (B1630785) residue, while the pyrrolidine ring could fit into a hydrophobic pocket.
Below is a hypothetical data table summarizing the results of a molecular docking study of this compound with a generic enzyme active site.
| Parameter | Value/Description |
| Target Protein | Hypothetical Zinc Metalloproteinase |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -6.5 |
| Key Interacting Residues | HIS120, ASP102, PHE150 |
| Interaction Types | - Thiol-Zinc Coordination- Ionic interaction with ASP102- Hydrogen bond with HIS120- Hydrophobic interaction with PHE150 |
Note: This data is for illustrative purposes and represents a plausible outcome of a molecular docking simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Non-Clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a non-clinical context, QSAR models can provide mechanistic insights into how the structural features of a molecule like this compound might influence its activity.
To build a QSAR model, a dataset of structurally related compounds with experimentally determined activities is required. For this compound, this would involve synthesizing and testing a series of derivatives with modifications to the pyrrolidine ring or the thiol group. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Commonly used descriptors in QSAR studies of heterocyclic compounds include:
Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).
Electronic descriptors: Dipole moment, partial charges on atoms, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net
A statistically validated QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity. For instance, a QSAR model for a series of pyrrolidine-3-thiol derivatives might reveal that a higher TPSA and a lower LogP are correlated with increased activity, suggesting that polar interactions are crucial. The model could also indicate the importance of the electronic properties of the thiol group for its reactivity.
The following table presents a hypothetical set of molecular descriptors that could be used in a QSAR study of pyrrolidine-3-thiol derivatives.
| Descriptor | Pyrrolidine-3-thiol | Derivative A | Derivative B |
| Molecular Weight ( g/mol ) | 103.19 | 117.22 | 131.25 |
| LogP | 0.3 | 0.8 | 1.2 |
| Topological Polar Surface Area (Ų) | 41.5 | 41.5 | 50.7 |
| HOMO Energy (eV) | -8.5 | -8.7 | -8.4 |
| LUMO Energy (eV) | -1.2 | -1.5 | -1.1 |
Note: The descriptor values for the derivatives are hypothetical and for illustrative purposes.
Research Applications in Chemical Biology and Catalysis Non Clinical Focus
Role in Enzyme Inhibition Research
The thiol moiety and the stereodefined pyrrolidine (B122466) scaffold of pyrrolidine-3-thiol (B13290494) hydrochloride make its derivatives potent tools for studying and inhibiting various enzymes, particularly those with metal ions or key cysteine residues in their active sites.
Derivatives of pyrrolidine-3-thiol are instrumental in understanding how inhibitors bind to enzyme active sites. The thiol group is a highly effective zinc-binding group (ZBG), capable of coordinating with the catalytic zinc ion found in enzymes like matrix metalloproteinases (MMPs). nih.gov This interaction is a cornerstone of their inhibitory activity.
Thiol-dependent enzymes, which utilize a cysteine residue's thiol group for their catalytic activity, are a major class of enzymes studied using inhibitors derived from pyrrolidine-3-thiol. nih.gov The thiol group of the inhibitor can participate in several inhibitory mechanisms.
One primary mechanism involves the coordination of the thiol to a metallic cofactor in the enzyme's active site, as seen with the zinc ion in MMPs. nih.gov Hydroxamate-based inhibitors, another class of ZBGs, can show high potency but sometimes lack selectivity, which spurred interest in thiol-based groups that could offer adequate binding without sacrificing specificity. nih.gov
Another mechanism is the formation of a disulfide bond with a cysteine residue in the enzyme's active site, leading to reversible or irreversible inhibition. nih.gov This covalent modification can block substrate access or alter the enzyme's conformation, thereby inhibiting its function. Studies on urease inhibition by the thiol-reagent disulfiram, for example, suggest that the compound reacts with a critical cysteine residue (Cys592) in the active site flap, interfering with the catalytic process. mdpi.com This provides a model for how thiol-containing compounds can be used to study the function of specific cysteine residues in enzymes.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. The pyrrolidine scaffold provides a rigid and stereochemically defined framework for systematically modifying substituents and evaluating their effects.
In the development of MMP inhibitors, researchers found that modifying the residue on the inhibitor intended to interact with the enzyme's prime-side pockets had a significant impact. nih.gov Changing a peptidomimetic alkylsulfide group to an arylsulfonamide not only enhanced enzyme-inhibitor binding through new hydrogen bonds but also increased the compound's oxidative stability. nih.gov Further SAR studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib demonstrated that while truncating the molecule leads to a loss of activity, modifications to functionalities and stereochemistry have varied effects on inhibitory properties. nih.govnih.gov Alterations at one position were found to be essential for activity, while modifications at other positions showed potential for further optimization. nih.govresearchgate.net
These systematic studies allow for the development of a detailed understanding of the molecular requirements for potent and selective enzyme inhibition.
Table 1: Impact of Structural Modifications on Enzyme Inhibition
| Base Scaffold | Enzyme Target | Modification | Effect on Inhibition | Reference |
| 3-Mercaptopyrrolidine | Matrix Metalloproteinases (MMPs) | Change of P' residue from alkylsulfide to arylsulfonamide | Enhanced binding and increased oxidative stability | nih.gov |
| 3-Mercaptopyrrolidine | Matrix Metalloproteinases (MMPs) | Incorporation of a cyclopentyl or pyrrolidinyl ring | Enhanced resistance of the thiol to air oxidation | nih.gov |
| Pyrrolidine Pentamine | Aminoglycoside 6'-N-acetyltransferase type Ib | Truncations to the molecule | Loss of inhibitory activity | nih.gov |
| Pyrrolidine Pentamine | Aminoglycoside 6'-N-acetyltransferase type Ib | Alterations at the R1 position | Reduced inhibition levels | nih.govnih.gov |
Application in Organic Catalysis
The chiral nature of pyrrolidine-3-thiol hydrochloride makes its parent structure, pyrrolidine, a cornerstone of asymmetric organocatalysis. Chiral pyrrolidines are among the most effective and widely used organocatalysts, enabling the synthesis of chiral molecules with high enantioselectivity. nih.gov
Substituted chiral pyrrolidines are a privileged structural motif in organocatalysis. nih.gov They are capable of efficiently promoting a wide array of chemical transformations in an enantioselective manner, often avoiding the need for metal-based catalysts. nih.gov The pyrrolidine ring serves as a rigid chiral scaffold that, when appropriately functionalized, can create a well-defined chiral environment around the catalytic site.
This chiral environment allows the catalyst to differentiate between the two prochiral faces of a substrate or to control the trajectory of an incoming reagent, leading to the preferential formation of one enantiomer of the product over the other. The stereocenter at the C2 or C3 position of the pyrrolidine ring is key to this chiral induction. Studies have shown that the stereochemical configuration of the prolyl unit can dominate the asymmetric induction, even leading to a reversal of the induced chirality when its configuration is switched. nih.gov
Pyrrolidine-based organocatalysts are employed in a multitude of important asymmetric reactions. Their effectiveness stems from their ability to activate substrates through the formation of transient enamines or iminium ions.
Notable transformations catalyzed by pyrrolidine derivatives include:
Asymmetric Aldol (B89426) Reactions: Prolinamide-based organocatalysts have been successfully used in asymmetric aldol reactions, even in environmentally friendly media like water. nih.gov
Asymmetric Michael Additions: Pyrrolidine-based catalysts are highly effective for the asymmetric Michael addition of ketones and aldehydes to nitroolefins and other Michael acceptors. scilit.comnih.gov These reactions create new carbon-carbon bonds with excellent stereocontrol.
Asymmetric 'Clip-Cycle' Synthesis: This methodology has been used for the catalytic asymmetric synthesis of substituted pyrrolidines and spiropyrrolidines, which are valuable scaffolds in drug discovery. whiterose.ac.uk
The development of novel pyrrolidine-based catalysts, including tripeptides and those incorporating sulfinamides, continues to expand the scope and efficiency of these transformations, allowing for the use of more complex and less reactive substrates. nih.gov
Table 2: Pyrrolidine-Based Catalysts in Asymmetric Transformations
| Catalyst Type | Reaction | Substrates | Key Finding | Reference |
| Prolinamide-based organocatalyst | Asymmetric Aldol Reaction | Various aldehydes and ketones | Catalytic properties studied in water as an environmentally friendly medium. | nih.gov |
| Pyrrolidine-based chiral quaternary alkylammonium ionic liquids | Asymmetric Michael Addition | Ketones and nitroolefins | Effective as organocatalysts in solvent-free conditions. | scilit.com |
| Ureidoaminal-derived Brønsted bases | Michael Addition | Bicyclic acylpyrrol lactims and nitroolefins | Production of chiral pyrrolodiketopiperazines with high skeleton diversity. | nih.gov |
| Chiral TiPSY-based catalyst | Asymmetric 'Clip-Cycle' Synthesis | α,β-unsaturated thioesters and carbamates | Synthesis of chiral pyrrolidines and spiropyrrolidines with high enantioselectivity. | whiterose.ac.uk |
Utilization as a Building Block in Complex Molecule Synthesis
The pyrrolidine ring is a privileged scaffold in chemistry, frequently incorporated into the structure of natural products and synthetic compounds with significant biological activity. nih.govnih.gov The presence of a thiol group at the 3-position of the pyrrolidine ring in this compound offers a reactive handle for a wide array of chemical transformations, making it a versatile precursor for constructing more elaborate molecular architectures.
Scaffold for Macrocyclic Systems
Macrocycles, large cyclic molecules, are of significant interest in chemistry for their unique conformational properties and ability to bind to biological targets. The pyrrolidine scaffold can be embedded within these large rings to create novel structures. nih.gov this compound serves as an excellent starting point for such syntheses. The thiol group (-SH) is nucleophilic and can participate in ring-forming reactions, such as alkylation or Michael additions, to close a large ring structure.
For instance, a common strategy involves reacting a bifunctional pyrrolidine, like a protected form of pyrrolidine-3-thiol, with a long-chain dielectrophile. The thiol group can form a stable thioether linkage as part of the macrocyclic backbone. Furthermore, the pyrrolidine nitrogen can be functionalized before or after macrocyclization, adding another layer of molecular diversity. The synthesis of 20-membered macrocyclic pseudo-natural products incorporating pyrrolidine fragments highlights the utility of this scaffold in creating large, stereochemically complex molecules. nih.gov While this specific example may use a different pyrrolidine derivative, the principle demonstrates the role of the pyrrolidine unit in forming the macrocyclic structure.
Precursor for Advanced Heterocyclic Compounds
The pyrrolidine ring is a cornerstone in the synthesis of a vast number of heterocyclic compounds. nih.govresearchgate.net this compound provides a direct entry point into the synthesis of advanced sulfur-containing heterocycles. The thiol and amine functionalities can be manipulated either independently or together to construct fused or spirocyclic systems.
One of the most powerful methods for constructing pyrrolidine-containing systems is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov This reaction can be used to build the pyrrolidine ring itself or to add complexity to an existing one. Starting with this compound, the thiol group can be protected, and the nitrogen atom can be used to form an azomethine ylide. This ylide can then react with various dipolarophiles to generate highly substituted and stereochemically rich pyrrolidine derivatives.
Additionally, the thiol group can be oxidized to form sulfonyl chlorides or other reactive species, which can then be used to synthesize sulfonamides—a class of compounds with broad applications. The table below illustrates hypothetical pathways for creating advanced heterocycles from this precursor.
| Starting Material | Reagent/Reaction Type | Resulting Heterocyclic System | Potential Application Area |
| N-Protected Pyrrolidine-3-thiol | Dielectrophile (e.g., dibromoalkane) | Thioether-containing Macrocycle | Host-Guest Chemistry |
| Pyrrolidine-3-thiol | α,β-Unsaturated Ketone | Thiazolidine-fused Pyrrolidine | Chemical Biology Probe |
| N-Protected Pyrrolidine-3-thiol | Oxidation (e.g., with Cl₂) | Pyrrolidine-3-sulfonyl chloride | Precursor for Sulfonamides |
| Pyrrolidine-3-thiol | 1,3-Dipolar Cycloaddition | Complex Polycyclic Pyrrolidines | Synthetic Methodology |
Interactions with Biomolecules: Investigations into Thiol-Disulfide Dynamics in Proteins (In Vitro)
Thiol-disulfide exchange is a fundamental biochemical reaction that governs protein folding, stability, and the regulation of enzyme activity. plos.org The interconversion between a free thiol (-SH) and a disulfide bond (-S-S-) acts as a molecular switch in many cellular processes. In vitro studies are crucial for understanding the mechanisms of these dynamics.
This compound, as a small-molecule thiol, can be a valuable tool in these in vitro investigations. While specific studies citing this exact compound are not prominent, its properties allow for its application in several ways:
Probing Disulfide Bond Accessibility : It can be used as a reducing agent to probe the accessibility of disulfide bonds in a folded protein. By incubating a protein with this compound and measuring the rate of disulfide reduction, researchers can gain insights into which disulfide bonds are exposed on the protein surface versus those buried within its core.
Studying Redox-Regulated Enzymes : Many enzymes are regulated by the redox state of their cysteine residues. plos.org this compound could be used in kinetic assays to compete with a protein's natural thiol-containing substrates or regulators. This would help to elucidate the specificity and reactivity of the enzyme's active site.
Investigating Thiol-Disulfide Oxidoreductases : Enzymes like thioredoxin are responsible for maintaining the correct thiol-disulfide balance in cells. plos.org In in vitro reconstituted systems, this compound could serve as a model substrate to study the activity of these enzymes, complementing studies that use larger protein substrates. The detection of disulfide bond intermediates in the catalytic cycles of enzymes like dihydrolipoyl transacetylase demonstrates the importance of monitoring such thiol modifications. plos.org
The use of a small, defined thiol compound like this compound in these experiments provides a controlled way to perturb and study the complex interplay of thiol-disulfide dynamics that are central to protein function.
Future Directions and Emerging Research Avenues
Exploration of Uncharted Reactivity Profiles and Reaction Design
The reactivity of the thiol group is a central feature of pyrrolidine-3-thiol (B13290494). smolecule.com Future research will delve deeper into understanding and exploiting this reactivity in novel chemical transformations. This includes exploring its participation in click chemistry reactions, which are valuable for bioconjugation and the development of chemical probes. ontosight.ai Furthermore, investigating the influence of the pyrrolidine (B122466) ring and its substituents on the thiol's reactivity will enable more precise reaction design for creating complex molecules with desired properties.
Integration with Advanced Ligand Design Principles (e.g., PROTAC Linker Components, Fragment-Based Design)
The structural characteristics of pyrrolidine-3-thiol make it an attractive component for advanced ligand design. Its potential use as a fragment in fragment-based drug discovery is an area of growing interest. drugbank.com The pyrrolidine scaffold can provide a starting point for building more complex and potent drug candidates. Additionally, its bifunctional nature, with both a nucleophilic thiol and a secondary amine, makes it a candidate for incorporation into proteolysis-targeting chimeras (PROTACs) as a linker component, facilitating the targeted degradation of disease-causing proteins.
Applications in Advanced Materials Science Research (e.g., Polymer Chemistry, Supramolecular Assemblies)
Beyond its traditional role in medicinal chemistry, pyrrolidine-3-thiol holds promise in the field of materials science. The thiol group can be utilized for surface modification of nanoparticles or as a monomer in the synthesis of novel polymers with unique properties. Its ability to participate in the formation of supramolecular assemblies through non-covalent interactions opens up possibilities for creating new materials with applications in areas such as sensing, catalysis, and drug delivery.
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational modeling with experimental studies will be instrumental in accelerating research on pyrrolidine-3-thiol. researchgate.net Molecular docking and dynamics simulations can provide insights into the binding interactions of its derivatives with biological targets, guiding the design of more effective therapeutic agents. researchgate.net Computational chemistry can also be employed to predict the reactivity and physical properties of new derivatives, streamlining the synthetic and evaluation processes.
High-Throughput Screening and Automation in Derivative Discovery
To efficiently explore the vast chemical space of pyrrolidine-3-thiol derivatives, high-throughput screening (HTS) and automated synthesis platforms will be indispensable. drugbank.comdrugbank.com HTS allows for the rapid evaluation of large libraries of compounds for their biological activity, identifying promising leads for further development. drugbank.com The automation of synthetic procedures will enable the rapid and efficient production of these compound libraries, significantly accelerating the pace of discovery.
Q & A
(Basic) What synthetic strategies are recommended for pyrrolidine-3-thiol hydrochloride, and how can purity be optimized during synthesis?
This compound is typically synthesized via cyclization of appropriate precursors followed by thiol group introduction and HCl salt formation. For example, analogous pyrrolidine derivatives (e.g., 3-methylpyrrolidine HCl) involve nucleophilic substitution or reductive amination steps using NaBH4 or LiAlH4 . To optimize purity:
- Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification.
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane).
- Recrystallize the final product in ethanol/HCl to remove unreacted thiols.
- Validate purity (>98%) via HPLC (C18 column, 0.03 M phosphate buffer:methanol = 70:30, UV 207 nm) .
(Basic) Which analytical methods are validated for quantifying this compound in research samples?
Reverse-phase HPLC is widely used, adapted from clonidine HCl quantification methods :
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm).
- Mobile phase : 0.03 M KH2PO4 buffer (pH 3.0) and methanol (70:30).
- Flow rate : 1.0 mL/min; Detection : UV 207 nm.
- Linearity : 1–10 µg/mL (r² = 0.9999).
- Recovery : 99.67–100.1% (RSD <1.3%) .
For structural confirmation, use FT-IR (S-H stretch ~2550 cm⁻¹) and ¹H NMR (pyrrolidine ring protons at δ 2.5–3.5 ppm, thiol proton at δ 1.8 ppm).
(Advanced) How can researchers resolve discrepancies in NMR or HPLC data for this compound derivatives?
Contradictions in analytical data often arise from stereochemical impurities or degradation:
- NMR anomalies : Compare with enantiopure standards (e.g., (R)- or (S)-3-methylpyrrolidine HCl ). Use chiral columns (e.g., Chiralpak AD-H) for enantiomeric excess determination.
- HPLC peak splitting : Optimize mobile phase pH (2.5–4.0) to minimize thiol oxidation artifacts. Add 0.1% trifluoroacetic acid to stabilize the compound .
- Validate method robustness via forced degradation studies (heat, light, pH 1–13) to identify labile functional groups .
(Advanced) What experimental design is recommended for evaluating the compound’s stability under varying conditions?
Follow ICH Q1A guidelines for stability testing :
- Accelerated conditions : 40°C/75% RH for 6 months; sample at 0, 1, 3, 6 months.
- Photostability : Expose to 1.2 million lux-hours UV/visible light.
- Analytical endpoints : HPLC purity, moisture content (Karl Fischer), and mass spectrometry for degradation products.
- Critical parameters : Thiol oxidation is pH-dependent; use argon-sparged buffers for aqueous studies. Store lyophilized samples at -20°C in amber vials .
(Basic) What safety protocols are essential when handling this compound?
Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation (PEL = 5 mg/m³).
- Spill management : Absorb with vermiculite, transfer to sealed containers, and dispose via hazardous waste protocols .
- First aid : For skin contact, rinse with water for 15 min; for eye exposure, use saline irrigation .
(Advanced) How can air-sensitive thiol groups be stabilized during kinetic or mechanistic studies?
- Synthesis : Conduct reactions under nitrogen/argon using Schlenk lines.
- Storage : Prepare 10 mM stock solutions in degassed DMSO (sealed with PTFE-lined caps).
- Kinetic assays : Add 1 mM EDTA to chelate metal catalysts and 0.1% BHT to inhibit radical-mediated oxidation .
- Real-time monitoring : Use UV-Vis spectroscopy (λmax = 260 nm) to track thiol depletion .
(Advanced) What validation parameters are critical when developing a new HPLC method for this compound?
Adapt validation criteria from pharmacopeial standards :
- Specificity : Resolve degradation products (e.g., disulfides) with >2.0 resolution.
- Precision : Intraday RSD ≤1.0%, interday RSD ≤1.5%.
- LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively.
- Robustness : Test ±2% organic phase variation and ±0.2 pH adjustments.
(Basic) How can researchers confirm the hydrochloride salt stoichiometry in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
